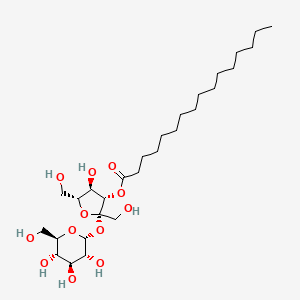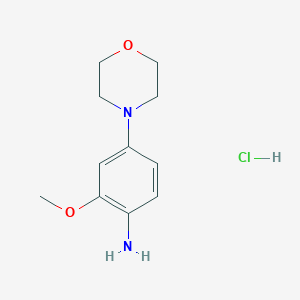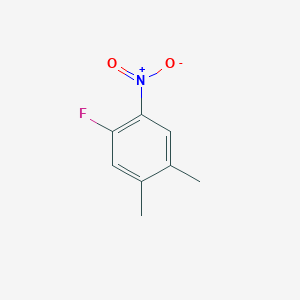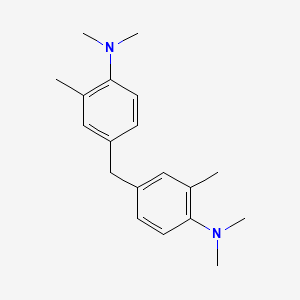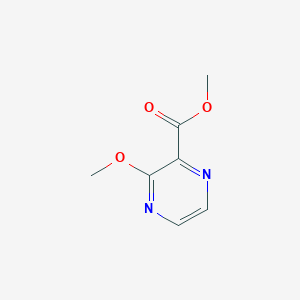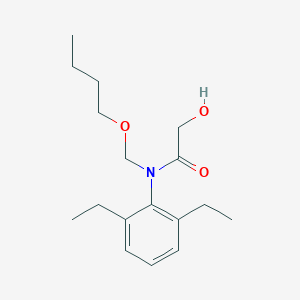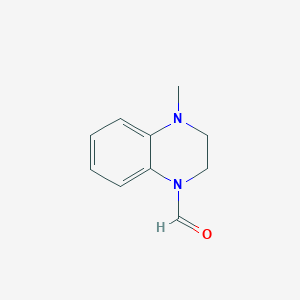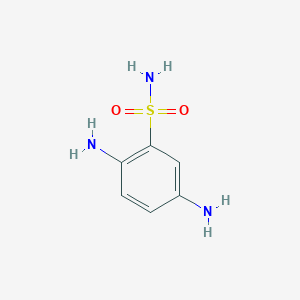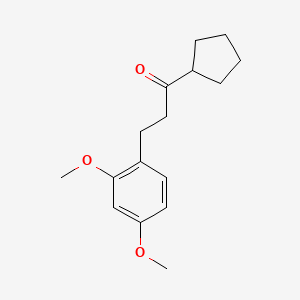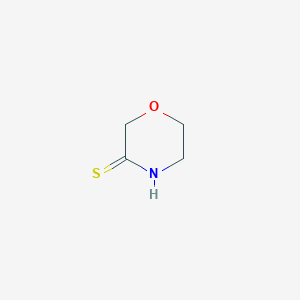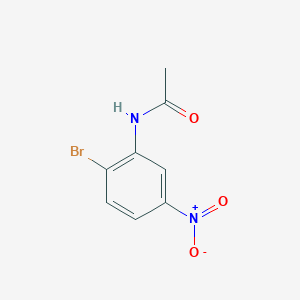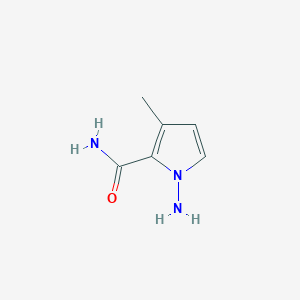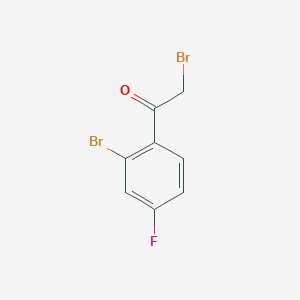
2-溴-1-(2-溴-4-氟苯基)乙酮
描述
2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone is a chemical compound with the molecular formula C8H6BrFO . It is also known by other names such as 2-Bromo-4’-fluoroacetophenone, 4-Fluorophenacyl bromide, and 2-Bromo-1-(4-fluorophenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone can be represented by the IUPAC name 2-bromo-1-(4-fluorophenyl)ethanone . The InChI representation is InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 . The Canonical SMILES representation is C1=CC(=CC=C1C(=O)CBr)F .科学研究应用
分子结构和分析
已经广泛研究了与2-溴-1-(2-溴-4-氟苯基)乙酮在结构上相关的化合物的分子结构、振动频率和振动赋值。使用Gaussian09软件和各种计算方法进行的研究提供了对优化分子结构的见解,与实验红外带和XRD数据相吻合。这些分子的稳定性来自于超共轭相互作用和电荷离域化,通过NBO分析进行分析。HOMO和LUMO分析揭示了分子内电荷转移,而分子静电势研究表明了负电荷和正电荷在分子中的分布。第一超极化率计算表明在非线性光学中具有潜在应用,分子对接研究表明可能对TPII具有抑制活性,暗示抗肿瘤性质 (Mary et al., 2015)。
合成应用和方法学
研究还集中在合成和鉴定与2-溴-1-(2-溴-4-氟苯基)乙酮类似的化合物,探索它们的潜在应用。这些化合物的合成涉及各种分析技术,包括NMR光谱、色谱和高分辨质谱。这些研究不仅确认了合成化合物的身份,还为理解它们的化学性质和在非线性光学和药物化学等领域的潜在应用奠定了基础 (Power et al., 2015)。
氢键和结构分析
已经分析了与2-溴-1-(2-溴-4-氟苯基)乙酮结构相似的化合物的氢键模式,特别是在烯胺酮中。研究揭示了次胺和羰基之间的分子内和分子间双叉氢键,导致形成六元氢键环和中心对称二聚体。弱相互作用如C-H...Br有助于稳定晶体结构,提供了关于分子排列和在材料科学和晶体工程中的潜在应用的见解 (Balderson et al., 2007)。
化学选择性和合成化学
已经探索了从二卤代化合物中形成格氏试剂的化学选择性,为反应性和合成氟化合物提供了见解。这些研究不仅揭示了合成途径,还对开发新型合成方法具有意义,可能适用于合成复杂有机分子和氟化合物,用于各种应用 (Hein et al., 2015)。
属性
IUPAC Name |
2-bromo-1-(2-bromo-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGCKWMUTQKRNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619043 | |
| Record name | 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone | |
CAS RN |
594810-90-9 | |
| Record name | 2-Bromo-1-(2-bromo-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

